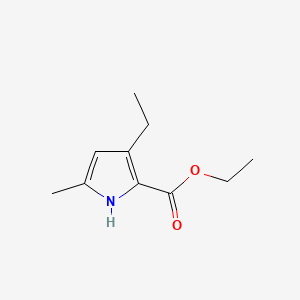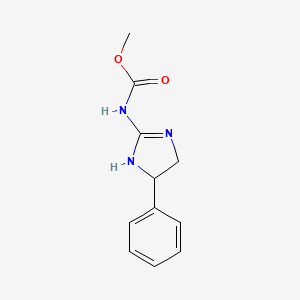
Butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester
Overview
Description
Butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester, also known as thymyl 2-methylbutyrate, is an organic compound with the molecular formula C15H22O2. This ester is derived from butanoic acid and thymol, a naturally occurring monoterpenoid phenol. It is known for its pleasant aroma and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester typically involves the esterification of 2-methylbutanoic acid with thymol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of solid acid catalysts in a packed bed reactor can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-methylbutanoic acid and thymol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-methylbutanoic acid and thymol.
Reduction: 2-methylbutanol and 5-methyl-2-(1-methylethyl)phenol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester is used as a model compound to study esterification and hydrolysis reactions. It is also used in the synthesis of more complex organic molecules.
Biology
In biological research, this ester is studied for its potential antimicrobial properties due to the presence of thymol, which is known for its antiseptic qualities.
Medicine
While not widely used in medicine, derivatives of thymol are investigated for their potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry
In the fragrance and flavor industry, this compound is valued for its pleasant aroma and is used in the formulation of perfumes and flavoring agents.
Mechanism of Action
The mechanism by which butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester exerts its effects is primarily through its interaction with biological membranes and enzymes. Thymol, a component of the ester, is known to disrupt microbial cell membranes, leading to cell lysis and death. This antimicrobial action is attributed to the ability of thymol to integrate into lipid bilayers, altering membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-methyl-, 2-(1-methylethyl)phenyl ester: Similar structure but lacks the additional methyl group on the phenyl ring.
Butanoic acid, 2-methyl-, 4-methyl-2-(1-methylethyl)phenyl ester: Similar structure with a different position of the methyl group on the phenyl ring.
Butanoic acid, 2-methyl-, 3-methyl-2-(1-methylethyl)phenyl ester: Another positional isomer with the methyl group in a different location.
Uniqueness
Butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester is unique due to the specific positioning of the methyl and isopropyl groups on the phenyl ring, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This specific structure also contributes to its distinct aroma, making it particularly valuable in the fragrance industry.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 2-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-6-12(5)15(16)17-14-9-11(4)7-8-13(14)10(2)3/h7-10,12H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUBCJBQVQEAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1=C(C=CC(=C1)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990114 | |
| Record name | 5-Methyl-2-(propan-2-yl)phenyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69844-32-2 | |
| Record name | Butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069844322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-(propan-2-yl)phenyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[(4-bromophenyl)methyl]cyclohexanamine](/img/structure/B3357044.png)
